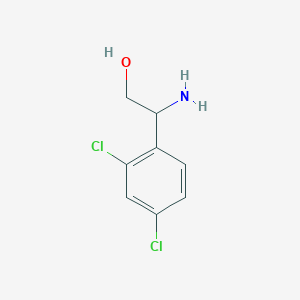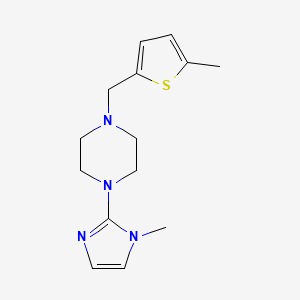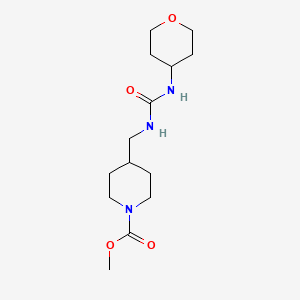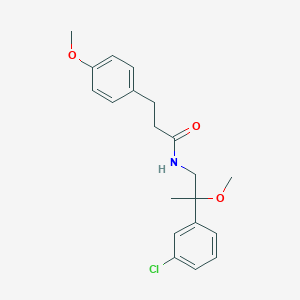
2-Amino-2-(2,4-dichlorophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(2,4-dichlorophenyl)ethanol, also known as beta-Amino-2,4-dichlorobenzeneethanol, is a chemical compound with the molecular formula C8H9Cl2NO . It is a solid substance and its hydrochloride form has a molecular weight of 242.53 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9Cl2NO/c9-5-1-2-6(7(10)3-5)8(11)4-12/h1-3,8,12H,4,11H2 . This indicates that the molecule consists of a 2,4-dichlorophenyl group attached to a 2-aminoethanol group .Physical And Chemical Properties Analysis
This compound is a solid substance . Its hydrochloride form has a molecular weight of 242.53 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Aplicaciones Científicas De Investigación
Environmental Impact and Biodegradation
- Assessment of Chlorophenols in Aquatic Environments : Research on chlorophenols, including compounds structurally related to 2-Amino-2-(2,4-dichlorophenyl)ethanol, has shown their moderate toxic effects on mammalian and aquatic life. The persistence of these compounds in the environment depends on the presence of microflora capable of biodegrading them. Such studies highlight the significance of understanding and mitigating the environmental impact of these chlorophenols, suggesting the necessity for continuous monitoring and development of efficient biodegradation strategies (Krijgsheld & Gen, 1986).
Herbicide Toxicity and Environmental Safety
- Global Trends in 2,4-D Herbicide Toxicity Research : A scientometric review focusing on 2,4-dichlorophenoxyacetic acid (2,4-D), closely related to the compound , reveals rapid advancements in understanding its toxicology and mutagenicity. Such research emphasizes the need for comprehensive environmental impact assessments and improved management practices to mitigate the potential adverse effects of 2,4-D usage in agriculture and urban settings (Zuanazzi, Ghisi, & Oliveira, 2020).
Biodegradation and Environmental Remediation
- Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid : Studies on microbial degradation of 2,4-D, a herbicide structurally related to this compound, offer insights into the potential of microorganisms in remediating environments contaminated with such herbicides. This research underlines the importance of exploring microbial biodegradation pathways as a means to reduce environmental pollution and safeguard human health (Magnoli et al., 2020).
Mechanisms of Action and Effects on Biological Systems
- Interactions with Ethanol in the Central Nervous System : Investigating the interactions between ethanol and various compounds, including amino acids and related chemicals, provides valuable insights into their effects on the central nervous system. This line of research is crucial for understanding the potential therapeutic applications and risks associated with these compounds, particularly in relation to substance abuse and neuroprotection (Olive, 2002).
Safety and Hazards
The safety information for 2-Amino-2-(2,4-dichlorophenyl)ethanol indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust or fumes, avoiding contact with skin and eyes, and ensuring adequate ventilation .
Propiedades
IUPAC Name |
2-amino-2-(2,4-dichlorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c9-5-1-2-6(7(10)3-5)8(11)4-12/h1-3,8,12H,4,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMOCFARWTYBNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B2795333.png)




![2-(4-Chlorophenoxy)-4-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2795340.png)






![N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)sulfamoyl)phenyl)propionamide](/img/structure/B2795354.png)
